5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid

Lipophilicity LogP Physicochemical profiling

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid (CAS 1492450-22-2) is a heterocyclic building block belonging to the benzofuran-3-carboxylic acid class, featuring a bromine atom at the C5 position, a methyl group at C7, and a carboxylic acid at C3. With a molecular formula of C10H7BrO3 and a molecular weight of 255.06 Da, this compound exhibits a computed partition coefficient (LogP) of 3.07, a topological polar surface area (TPSA) of 50 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
CAS No. 1492450-22-2
Cat. No. B1528837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid
CAS1492450-22-2
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC=C2C(=O)O)Br
InChIInChI=1S/C10H7BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13)
InChIKeyISGQFYMPLVYMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-methyl-1-benzofuran-3-carboxylic Acid (CAS 1492450-22-2): Core Structural and Physicochemical Profile for Procurement Decision-Making


5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid (CAS 1492450-22-2) is a heterocyclic building block belonging to the benzofuran-3-carboxylic acid class, featuring a bromine atom at the C5 position, a methyl group at C7, and a carboxylic acid at C3 . With a molecular formula of C10H7BrO3 and a molecular weight of 255.06 Da, this compound exhibits a computed partition coefficient (LogP) of 3.07, a topological polar surface area (TPSA) of 50 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond [1]. It is commercially available as a white to off-white powder at purities of ≥95% (Sigma-Aldrich) and 98% (Apollo Scientific), and is stable under ambient storage conditions . The compound serves primarily as a versatile synthetic intermediate, with the C5-bromine providing a reactive handle for palladium-catalyzed cross-coupling reactions and the C3-carboxylic acid enabling amide or ester derivatization [2].

Why 5-Bromo-7-methyl-1-benzofuran-3-carboxylic Acid Cannot Be Replaced by Closest Analogs: Substitution-Specific Differentiation Evidence


Although several benzofuran-3-carboxylic acid analogs are commercially available, the specific 5-bromo-7-methyl substitution pattern confers a unique combination of physicochemical and synthetic properties that cannot be replicated by simply interchanging the halogen identity, altering the methyl position, or removing either substituent [1]. The C5-bromine atom provides a significantly different reactivity profile compared to the C5-chloro analog in palladium-catalyzed cross-coupling reactions, with C–Br bonds exhibiting higher oxidative addition rates than C–Cl bonds under standard Suzuki-Miyaura and Buchwald-Hartwig conditions [2]. Simultaneously, the C7-methyl group modulates both the electron density of the benzofuran ring and the steric environment around the carboxylic acid, influencing the acidity (predicted pKa ~3.3) and hydrogen-bonding capacity relative to the non-methylated 5-bromobenzofuran-3-carboxylic acid . The quantitative evidence below demonstrates that these substitution-specific differences translate into measurable variations in lipophilicity, molecular recognition potential, and downstream derivatization efficiency that directly impact scientific selection in medicinal chemistry and chemical biology workflows [3].

Quantitative Differentiation Evidence for 5-Bromo-7-methyl-1-benzofuran-3-carboxylic Acid Versus Structural Analogs


Lipophilicity Modulation: Bromo vs. Chloro vs. Non-Halogenated Benzofuran-3-Carboxylic Acids

The bromo derivative (target) exhibits a computed LogP of 3.07, representing a substantial increase of approximately 0.65–0.85 log units over the non-halogenated 7-methyl-1-benzofuran-3-carboxylic acid (XLogP3 2.2–2.44), while being nearly equivalent to the 5-chloro analog (LogP 3.09) [1][2]. This lipophilicity gain is consistent with the higher hydrophobicity contribution of bromine (Hansch π = 0.86) compared to hydrogen (π = 0.00), and the near-identical LogP between bromo and chloro analogs (ΔLogP = 0.02) reflects the similar Hansch π values of bromine (0.86) and chlorine (0.71) when offset by the larger molar refractivity of bromine [3].

Lipophilicity LogP Physicochemical profiling Drug-likeness

Halogen-Dependent Synthetic Reactivity: C–Br vs. C–Cl Cross-Coupling Potential in Benzofuran-3-Carboxylic Acid Scaffolds

The C5–Br bond in the target compound provides a kinetically more reactive handle for palladium-catalyzed cross-coupling reactions compared to the C5–Cl bond in the chloro analog. Aryl bromides typically undergo oxidative addition to Pd(0) catalysts 10- to 100-fold faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions, enabling milder reaction temperatures, shorter reaction times, and broader substrate scope [1]. The bromo compound thus serves as a more versatile intermediate for diversification via Suzuki, Buchwald-Hartwig, Sonogashira, and related couplings, while retaining the C3-carboxylic acid for orthogonal amide or ester formation [2]. The non-halogenated 7-methyl-1-benzofuran-3-carboxylic acid lacks this cross-coupling handle entirely, precluding direct C5-arylation [3].

Cross-coupling Suzuki-Miyaura C–Br reactivity Building block utility

Bromine-Associated Cytotoxicity Enhancement in Benzofuran Derivatives: Class-Level SAR Evidence

Structure-activity relationship (SAR) analysis of 14 benzofuran derivatives, including six brominated compounds, demonstrated that the presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity against human cancer cell lines [1]. In this study, five brominated compounds (1c, 1e, 2d, 3a, 3d) exhibited significant cytotoxic activity against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cell lines, with selectivity for cancer cells over normal HUVEC cells [1]. Separately, benzofuran-based carboxylic acid derivatives featuring a 5-bromobenzofuran tail demonstrated submicromolar hCA IX inhibition (KIs = 0.56–0.91 μM) and antiproliferative activity against MDA-MB-231 breast cancer cells (IC50 = 2.52 ± 0.39 μM for compound 9e) [2]. While the target compound itself was not directly tested in these studies, the consistent association between 5-bromo substitution and enhanced bioactivity across multiple independent benzofuran series provides class-level evidence supporting the functional relevance of the C5-bromine in this scaffold.

Cytotoxicity Structure-activity relationship Anticancer Halogen effect

Commercial Purity Specifications and Multi-Vendor Availability: Procurement-Grade Differentiation

The target compound is available from multiple reputable vendors with documented purity specifications, enabling procurement flexibility and quality assurance. Sigma-Aldrich (MilliporeSigma) supplies the compound at ≥95% purity as a powder with room-temperature storage and normal shipping conditions . Apollo Scientific offers a higher purity grade at 98% . Additional vendors include AKSci (95%), Leyan (98%), and CalpacLab (98%), providing competitive sourcing options across different purity tiers and pack sizes [1]. In contrast, the 5-chloro analog (CAS 1490298-33-3) is listed as 'discontinued' by CymitQuimica, indicating potentially more limited commercial availability for the chloro variant .

Purity specification Vendor comparison Procurement Quality control

Optimal Application Scenarios for 5-Bromo-7-methyl-1-benzofuran-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Halogen-Based Lipophilicity Tuning

For drug discovery programs where fine-tuning lipophilicity is critical for ADME optimization, the bromo compound (LogP 3.07) offers an approximately 0.65–0.85 log unit increase over the non-halogenated parent (XLogP3 ~2.2–2.44), placing it in a distinct lipophilicity range suitable for targets requiring moderate-to-high membrane permeability while retaining a TPSA of 50 Ų compatible with oral bioavailability guidelines [1][2]. The near-identical LogP to the chloro analog (3.09) means that selection between Br and Cl can be driven by downstream synthetic plans rather than lipophilicity differences alone .

Diversity-Oriented Synthesis via Sequential Orthogonal Derivatization

The combination of a C5–Br cross-coupling handle and a C3–COOH derivatization site makes this compound uniquely suited for two-step diversity-oriented synthesis: (1) Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at C5 to introduce aryl, heteroaryl, or amine diversity, followed by (2) amide coupling or esterification at C3 to generate compound libraries [1]. The C–Br bond's estimated 50–100× higher oxidative addition reactivity compared to C–Cl enables milder coupling conditions, reducing the risk of side reactions at the carboxylic acid moiety that could occur under the more forcing conditions required for chloroarene activation [2].

Fragment-Based Drug Discovery Leveraging Class-Validated Brominated Benzofuran Scaffolds

The demonstrated class-level association between 5-bromo substitution and enhanced cytotoxicity in benzofuran derivatives supports the use of this compound as a privileged fragment or scaffold for anticancer drug discovery [1]. The presence of both bromine and a carboxylic acid satisfies fragment elaboration requirements: the C5–Br can be exploited for structure-guided growing via cross-coupling, while the C3–COOH can engage in critical hydrogen-bonding interactions with target proteins, as evidenced by the submicromolar hCA IX inhibition (KI = 0.56–0.91 μM) observed for related 5-bromobenzofuran-containing carboxylic acids [2].

Procurement for Reproducible SAR Studies Requiring Multi-Vendor Quality Assurance

With at least five active commercial suppliers offering purity grades from 95% to 98%, the bromo compound provides procurement redundancy that the chloro analog (with at least one vendor listing it as discontinued) does not currently match [1][2]. This multi-vendor availability enables researchers to cross-reference batch quality, negotiate competitive pricing, and maintain supply chain continuity for long-term SAR campaigns without the risk of single-source dependency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.